molecular formula C15H17N3S B5821446 N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea

N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea

Cat. No. B5821446
M. Wt: 271.4 g/mol
InChI Key: XBDSXIPFWCVQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea, also known as MPTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTU is a thiourea derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which play a role in inflammation.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in vitro. N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea in lab experiments is its relatively low toxicity. Studies have shown that N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea is well-tolerated in animals at doses up to 500 mg/kg. However, one limitation of using N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further investigation is needed to fully elucidate the mechanism of action of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea and its effects on various signaling pathways. Finally, studies are needed to determine the optimal dosing and administration of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea for therapeutic use.

Synthesis Methods

N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea can be synthesized through the reaction of 4-methylbenzylamine and 4-pyridinecarboxaldehyde in the presence of thiourea. The reaction yields N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea as a white crystalline solid with a melting point of 206-208°C. The purity of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea can be confirmed through various analytical techniques such as HPLC, NMR, and IR spectroscopy.

Scientific Research Applications

N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)thiourea has been investigated for its antitumor effects, with studies demonstrating its ability to inhibit tumor cell growth and induce apoptosis.

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c1-12-2-4-13(5-3-12)10-17-15(19)18-11-14-6-8-16-9-7-14/h2-9H,10-11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDSXIPFWCVQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793388
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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